

Application Note & Protocol: Spectrophotometric Determination of Imazethapyr in Commercial Formulations

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Compound of Interest		
Compound Name:	Imazethapyr	
Cat. No.:	B050286	Get Quote

Introduction

Imazethapyr is a broad-spectrum, selective herbicide from the imidazolinone family, widely used for controlling various weeds in crops.[1] Accurate determination of the active ingredient in commercial formulations is crucial for quality control and to ensure efficacy and environmental safety.[1] This application note describes a simple, rapid, and sensitive spectrophotometric method for the quantitative determination of **Imazethapyr** in commercial herbicide formulations. The method is based on the formation of a colored complex, which can be measured using a UV-visible spectrophotometer.[1]

Principle of the Method

The analytical method is based on the reaction of the amino function of the imidazolinone group in **Imazethapyr** with carbon disulphide and pyridine in the presence of copper(I) perchlorate.[1] This reaction forms a yellowish copper(I) **Imazethapyr**-dithiocarbamate complex.[1] The resulting colored complex exhibits maximum absorbance (λmax) at 375 nm, and the absorbance is directly proportional to the concentration of **Imazethapyr**, following Beer's law within a defined range.[1]

Quantitative Data Summary



The performance of this spectrophotometric method has been validated, and the key analytical parameters are summarized in the table below.

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λmax)	375 nm	[1]
Linearity Range (Beer's Law)	5.8 - 57.9 μg/mL	[1]
Molar Absorptivity (ε)	$3.4 \times 10^3 \text{L mol}^{-1} \text{cm}^{-1}$	[1]
Sandell's Sensitivity	0.0850 μg cm ⁻²	[1]
Assay of Commercial Formulation ("Pursuit", 10% SL)	98.4 - 99.2%	[1]
Relative Standard Deviation (RSD) for Formulation Assay	0.74 - 0.92%	[1]
Recovery from Spiked Water Samples	92.6 - 94.7%	[1]
Relative Standard Deviation (RSD) for Recovery	0.90 - 1.06%	[1]

Experimental Protocols

- 1. Apparatus and Reagents
- Apparatus:
 - UV-Visible Spectrophotometer (e.g., Varian-Cary 100 Bio)[1]
 - 10 mL Volumetric flasks[1]
 - Micropipettes[1]
 - Microwave oven[1]



- 500 mL Beaker[1]
- Reagents:
 - Imazethapyr analytical standard (e.g., Sigma-Aldrich)[1]
 - Commercial Imazethapyr formulation (e.g., Pursuit®, 10% SL)[1]
 - Acetonitrile (HPLC grade)[1]
 - Carbon disulphide[1]
 - Pyridine[1]
 - Copper(I) perchlorate solution (10⁻² mol L⁻¹) in acetonitrile[1]
 - Distilled water[1]
- 2. Preparation of Standard Solutions
- Stock Standard Solution of Imazethapyr (10⁻³ mol L⁻¹):
 - Accurately weigh the required amount of Imazethapyr analytical standard.
 - Dissolve it in a known volume of distilled water in a volumetric flask to obtain a final concentration of 10^{-3} mol L⁻¹.[1]
- Working Standard Solutions:
 - Prepare a series of working standard solutions by taking aliquots (e.g., 0.2, 0.4, 0.8, 1.2, 1.6, and 2.0 mL) of the 10⁻³ mol L⁻¹ stock solution into separate 10 mL volumetric flasks.
 [1]
 - These aliquots will correspond to the concentrations within the linear range of the assay.
- 3. Preparation of Sample Solution (from Commercial Formulation)
- Accurately weigh a quantity of the commercial Imazethapyr formulation equivalent to a known amount of the active ingredient.



- Dissolve the weighed sample in a known volume of distilled water to achieve a stock solution with a concentration within the working range of the method.
- Further dilutions may be necessary to bring the concentration to the mid-point of the calibration curve.
- 4. Measurement Procedure and Complex Formation
- Into each 10 mL volumetric flask containing the standard aliquots and the prepared sample solution, add the following reagents in order:
 - Make up the volume to 2 mL with distilled water if necessary.[1]
 - 1 mL of acetonitrile.[1]
 - One drop (~100 μL) of carbon disulphide.[1]
 - One drop (~100 μL) of pyridine.[1]
 - 1 mL of copper(I) perchlorate solution (10⁻² mol L⁻¹).[1]
- Place the flasks in a 500 mL beaker containing 200 mL of water.[1]
- Microwave the beaker with the flasks for 50 seconds to facilitate the completion of the reaction.[1]
- Allow the flasks to cool to room temperature.
- Make up the volume in each flask to 10 mL with acetonitrile.[1]
- Measure the absorbance of the resulting yellow-colored solution at 375 nm against a reagent blank prepared in the same manner but without the **Imazethapyr** standard or sample.[1]
- 5. Data Analysis
- Calibration Curve: Plot a graph of absorbance versus the concentration (in μg/mL) of the
 Imazethapyr working standard solutions.[1]



- Quantification: Determine the concentration of **Imazethapyr** in the sample solution by interpolating its absorbance value on the calibration curve.
- Calculate the percentage of the active ingredient in the commercial formulation using the following formula:

% Imazethapyr = $(C \times V \times D) / (W \times 10)$

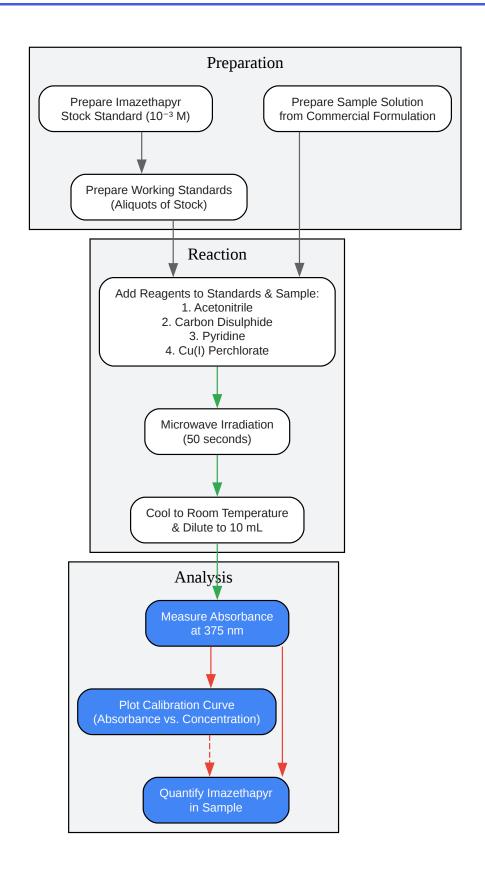
Where:

- C = Concentration of Imazethapyr from the calibration curve (μg/mL)
- V = Final volume of the sample solution (mL)
- ∘ D = Dilution factor
- W = Weight of the commercial formulation taken (mg)

Visualizations

Experimental Workflow Diagram





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Caption: Workflow for the spectrophotometric determination of Imazethapyr.



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References

- 1. chesci.com [chesci.com]
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